3'-Methoxyrocaglamide
Overview
Description
3'-Methoxyrocaglamide is a compound of interest due to its structural and chemical characteristics, which may contribute to various chemical and pharmacological properties. The scientific community has explored various aspects of this compound, including its synthesis, structural characterization, and potential applications in different fields. However, it's important to note that the specific compound "3'-Methoxyrocaglamide" wasn't directly found in the search results. Instead, insights are derived from related research on methoxyamino derivatives, synthesis techniques, and chemical properties analysis of similar compounds.
Synthesis Analysis
Synthesis of methoxyamino derivatives involves various chemical strategies and starting materials. For example, novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized and characterized, demonstrating the versatility of methoxyamino compounds in chemical synthesis (Bem et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Methoxyrocaglamide can be elucidated using various spectroscopic and computational methods. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, showcasing the detailed molecular structure and electronic properties of the compound (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of methoxyamino derivatives can be explored through various experimental and computational analyses. Studies on N-methoxyamides have revealed their efficiency as amidation reagents in rhodium(III)-catalyzed C-H activation, indicating the potential of methoxyamino compounds in facilitating novel chemical reactions (Zhou et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 3'-Methoxyrocaglamide are crucial for understanding their behavior in different environments. While specific studies on the physical properties of 3'-Methoxyrocaglamide were not identified, research on related compounds provides insights into methods for analyzing physical characteristics, including solubility, melting points, and stability.
Chemical Properties Analysis
The chemical properties of methoxyamino derivatives, including acidity, basicity, and redox behavior, can be characterized through various analytical techniques. For example, the acid-base and redox behavior of novel methoxyamino derivatives were investigated, highlighting their reversible acid-base behavior and oxidation peaks, which are essential for understanding the chemical properties of these compounds (Bem et al., 2018).
Scientific Research Applications
Poly(ADP-ribose) Synthetase Inhibition : 3-aminobenzamide and 3-methoxybenzamide have been identified as potential competitive inhibitors of poly(ADP-ribose) synthetase, with a Ki value of less than 2 microM, indicating their potential therapeutic utility in relevant biological pathways (Purnell & Whish, 1980).
Neurological Effects : Studies have shown that Metoclopramide increases brain dopamine turnover, noradrenaline, and 5-hydroxytryptamine levels, potentially contributing to its effects in Parkinson's disease patients (Peringer, Jenner, & Marsden, 1975).
Gastric Motility : Metoclopramide has been found to stimulate gastric motility and accelerate stomach emptying in animals without significantly increasing gastric acid secretion (Jacoby & Brodie, 1967).
ADP-Ribosylation in Cell Cycle Progression : The inhibition of ADP-ribosylation by 3-methoxy-benzamide (MBA) has been shown to be co-cytotoxic with MNNG in both quiescent and dividing cells, affecting cell cycle progression after DNA damage (Jacobson et al., 1985).
Antioxidant Properties : A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been identified to show promising antioxidant properties, as determined by DPPH free radical scavenging test (Demir et al., 2015).
Antitumor Activity : 3'-methylamino analogues of amsacrine have shown higher DNA binding, water solubility, and in vivo solid tumor activity, with certain compounds exhibiting the highest activity (Atwell et al., 1986).
Antibacterial and Herbicidal Activity : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have exhibited high antibacterial and herbicidal activity against various bacteria and fungi (Kos et al., 2013).
Cyclorocaglamide Isolation : Cyclorocaglamide, a related compound, has been isolated from Aglaia oligophylla, although it was found to be inactive against Spodoptera littoralis larvae (Bringmann et al., 2003).
properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJJPBOOAAPMV-KKPOPCGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019943 | |
Record name | 3'-Methoxyrocaglamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxyrocaglamide | |
CAS RN |
189322-69-8 | |
Record name | 3'-Methoxyrocaglamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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